(2-Fluoroethyl)dimethylamine

Descripción

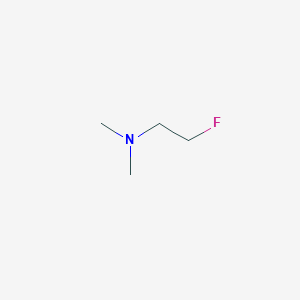

(2-Fluoroethyl)dimethylamine (CAS: 76039-14-0) is an organofluorine compound with the molecular formula C₄H₁₀FN and a molecular weight of 91.13 g/mol . Structurally, it consists of a dimethylamine group (-N(CH₃)₂) attached to a 2-fluoroethyl chain. This compound’s properties are shaped by the electron-withdrawing nature of fluorine, which modulates basicity and intermolecular interactions compared to non-fluorinated analogs.

Propiedades

Fórmula molecular |

C4H10FN |

|---|---|

Peso molecular |

91.13 g/mol |

Nombre IUPAC |

2-fluoro-N,N-dimethylethanamine |

InChI |

InChI=1S/C4H10FN/c1-6(2)4-3-5/h3-4H2,1-2H3 |

Clave InChI |

JUJFZZAZRUJOBU-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCF |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Fluoroethyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a dehydrating agent. The reaction typically proceeds as follows:

Reaction with 2-Fluoroethanol: Dimethylamine reacts with 2-fluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.

Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The continuous flow process allows for efficient production and easy scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoroethyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2-Fluoroethyl)dimethylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2-Fluoroethyl)dimethylamine involves its interaction with molecular targets through its amine and fluoroethyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine atom can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Thermal Stability and Decomposition Pathways

- This compound: While direct thermal data is unavailable, structurally related dimethylamine derivatives (e.g., polyoxometalate salts) exhibit decomposition via endothermic elimination of dimethylamine and water in inert atmospheres, with oxidative coupling products (e.g., m/z = 58–59) forming above 300°C . Fluorine’s electron-withdrawing effect may delay decomposition compared to non-fluorinated analogs.

- (2-Fluoro-2,2-dinitroethyl)dimethylamine : The presence of nitro groups likely lowers thermal stability, as nitro compounds are prone to exothermic decomposition. Its hydrochloride salt (mp: 110–111°C) suggests higher stability in ionic form .

- Aromatic Derivatives : Compounds like [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine may exhibit enhanced thermal resistance due to aromatic stabilization, though nitro groups could offset this via redox activity .

Chemical Reactivity

- Basicity and Nucleophilicity: The dimethylamine group in this compound is less basic than in non-fluorinated analogs (e.g., dimethylamine itself) due to fluorine’s inductive effect. This reduces its reactivity with strong acids or oxidizing agents, aligning with safety guidelines for dimethylamine derivatives .

- Substitution Reactions: Chlorinated analogs (e.g., [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine) demonstrate higher reactivity in nucleophilic substitutions, where chlorine acts as a superior leaving group compared to fluorine .

Actividad Biológica

(2-Fluoroethyl)dimethylamine is a fluorinated amine that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, featuring both dimethylamine and a 2-fluoroethyl group, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : CHF\N

- Molecular Weight : 105.16 g/mol

The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis and a candidate for biological applications.

The biological activity of this compound primarily arises from its ability to act as a nucleophile due to the presence of both the amine and fluoroethyl groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound's reactivity with biological targets. The following mechanisms have been suggested:

- Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions, which may lead to the formation of various derivatives that could exhibit distinct biological activities.

- Interaction with Biomolecules : Its structure allows it to interact with various biomolecules, potentially affecting cellular processes and signaling pathways.

Pharmaceutical Research

This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique properties make it suitable for developing new drugs targeting specific biological pathways. For instance, research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions, enhancing their therapeutic potential .

Case Studies

- Neuroimaging Agents : In studies involving neuroimaging, fluorinated compounds similar to this compound have been explored for their ability to bind to specific receptors in the brain, aiding in the diagnosis of neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by interfering with tumor cell metabolism or promoting apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dimethylamine | Secondary Amine | Limited reactivity; basic properties |

| 2-Fluoroethylamine | Primary Amine | Moderate nucleophilicity; potential biological activity |

| N,N-Dimethyl-2-fluoroethylamine | Tertiary Amine | Enhanced reactivity; used in drug development |

The presence of both the dimethylamine and 2-fluoroethyl groups in this compound provides unique chemical properties that distinguish it from these similar compounds.

Research Findings

Recent studies have highlighted the impact of fluorination on biological activity. Fluorinated compounds often demonstrate enhanced binding affinity for target proteins due to increased lipophilicity and altered electronic properties . This has implications for drug design, particularly in developing agents that can effectively penetrate biological membranes.

Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Nucleophilic Reactions | Participates in substitution reactions |

| Binding Affinity | Enhanced interaction with target biomolecules |

| Potential Toxicity | Risk of alkylation leading to off-target effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoroethyl)dimethylamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or azide-alkyne cycloaddition. For example, describes a procedure yielding 78% purity by reacting 2-fluoroethyl derivatives with dimethylamine under controlled conditions (0.1 mm Hg, 23–24°C). Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., elemental sulfur in DMF solvent, as noted in ). Characterization via elemental analysis (C, H, N, F) and boiling point determination is critical .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods or gloveboxes to avoid inhalation or skin contact ( ). Waste must be segregated and disposed via certified biohazard services. Stability tests under light/oxygen exposure are advised, as dimethylamine derivatives degrade over time (). Include hazard codes (e.g., H303/H313/H333) and safety statements in protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ techniques such as:

- Elemental analysis (e.g., C: 26.5%, H: 4.4%, N: 23.2%, F: 10.4% for the hydrochloride salt; ).

- Boiling point determination (23–24°C at 0.1 mm Hg).

- Mass spectrometry (e.g., CI-APi-TOF-MS, as used for dimethylamine clusters in ).

- IR spectroscopy to confirm functional groups (e.g., NH/CH stretches) .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental samples?

- Methodology : Challenges include low volatility and matrix interference. Use derivatization (e.g., with p-toluenesulfonyl chloride) to enhance detectability via GC-MS. highlights CI-APi-TOF-MS for dimethylamine clusters, which could be adapted. Cross-validate with HPLC-UV (λ = 254 nm) for quantification .

Q. How do structural modifications (e.g., fluoroethyl vs. ethyl groups) impact the compound’s reactivity or biological activity?

- Methodology : Compare reaction kinetics (e.g., SN2 rates) using fluorinated vs. non-fluorinated analogs. Computational studies (DFT) can predict electronic effects. notes fluorinated analogs in tubulin inhibitors, suggesting potential bioactivity. Test in vitro models for cytotoxicity (e.g., oxidative stress assays, as in ) .

Q. What contradictions exist in reported stability data for dimethylamine derivatives, and how can they be resolved?

- Methodology : reports dimethylamine stability under normal conditions but degradation under light/oxygen. Contradictions may arise from solvent choice (DMF vs. aqueous systems; ). Resolve via controlled stability studies (HPLC monitoring) under varied conditions (pH, temperature). Use deuterated solvents in NMR to track decomposition pathways .

Q. What environmental fate models are applicable to this compound, given its structural similarity to dimethylamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.